N-[(1Z)-3-oxo-1-(pyridin-3-yl)-3-{[2-(pyridin-2-yl)ethyl]amino}prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(PHENYLFORMAMIDO)-N-[2-(PYRIDIN-2-YL)ETHYL]-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is a complex organic compound that features a combination of phenyl, pyridinyl, and formamido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(PHENYLFORMAMIDO)-N-[2-(PYRIDIN-2-YL)ETHYL]-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) in toluene . This method ensures the formation of the desired amide bond through C-C bond cleavage.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-(PHENYLFORMAMIDO)-N-[2-(PYRIDIN-2-YL)ETHYL]-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(PHENYLFORMAMIDO)-N-[2-(PYRIDIN-2-YL)ETHYL]-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-(PHENYLFORMAMIDO)-N-[2-(PYRIDIN-2-YL)ETHYL]-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl and amide groups but may differ in other substituents.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridinyl structure but include a bromine atom and an imidazo ring.
Uniqueness
(2Z)-2-(PHENYLFORMAMIDO)-N-[2-(PYRIDIN-2-YL)ETHYL]-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is unique due to its combination of phenyl, pyridinyl, and formamido groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C22H20N4O2 |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[(Z)-3-oxo-1-pyridin-3-yl-3-(2-pyridin-2-ylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c27-21(18-8-2-1-3-9-18)26-20(15-17-7-6-12-23-16-17)22(28)25-14-11-19-10-4-5-13-24-19/h1-10,12-13,15-16H,11,14H2,(H,25,28)(H,26,27)/b20-15- |
InChI-Schlüssel |
CFDVEZHFKVVTFY-HKWRFOASSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.